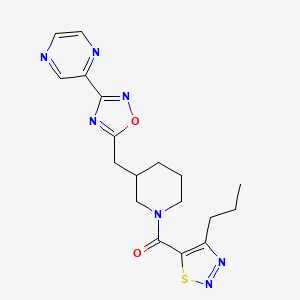

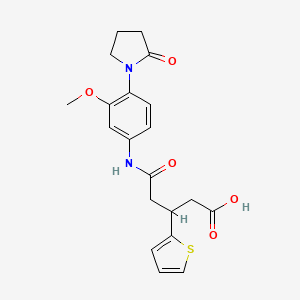

![molecular formula C15H18N2O B2899918 4-[(Piperidin-4-yl)methoxy]quinoline CAS No. 771462-55-6](/img/structure/B2899918.png)

4-[(Piperidin-4-yl)methoxy]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(Piperidin-4-yl)methoxy]quinoline” is a compound that belongs to the class of organic compounds known as quinolines and piperidines . Quinolines and piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Piperidine derivatives, including those with a quinoline moiety, have been extensively studied for their anticancer properties. They are known to exhibit a wide range of biological activities and have been utilized in the development of novel anticancer agents . The structure of 4-[(Piperidin-4-yl)methoxy]quinoline allows for interaction with various biological targets, potentially inhibiting the growth and proliferation of cancer cells.

Antimicrobial and Antifungal Applications

The antimicrobial activity of piperidine and quinoline derivatives is well-documented. These compounds have been shown to possess significant antibacterial and antifungal effects, making them valuable in the development of new antimicrobial agents . Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes.

Antimalarial and Antiparasitic Effects

Quinoline-based compounds have a long history in antimalarial therapy, with chloroquine being one of the most famous examples. Piperidine-quinoline hybrids are being researched for their potential to combat malaria and other parasitic infections, offering a new avenue for drug discovery in this field .

Neuropharmacological Properties

Piperidine derivatives are known to cross the blood-brain barrier, making them candidates for treating neurological disorders. Research into 4-[(Piperidin-4-yl)methoxy]quinoline could lead to the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of piperidine derivatives make them interesting for the development of new pain management drugs. They can modulate inflammatory pathways and provide relief from chronic pain conditions .

Cardiovascular Research

Piperidine moieties are found in several cardiovascular drugs due to their ability to affect heart rate and blood pressure. Research into 4-[(Piperidin-4-yl)methoxy]quinoline could uncover new therapeutic uses in treating hypertension and other cardiovascular diseases .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Quinoline derivatives have been used since ancient times, and they are found in various pharmaceuticals .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . Piperidine derivatives are also known to exhibit a wide variety of biological activities .

Biochemical Pathways

Piperidine and quinoline derivatives are known to have a broad range of pharmacological applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with piperidine and quinoline moieties are known to show a wide variety of biological activities .

Action Environment

Similar compounds are known to be stable under inert atmospheres and at low temperatures .

Eigenschaften

IUPAC Name |

4-(piperidin-4-ylmethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)15(7-10-17-14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUDFPBQCANFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

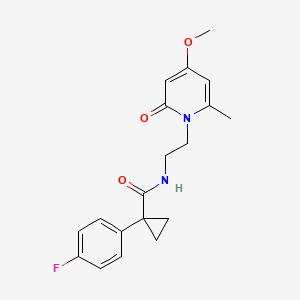

![4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride](/img/structure/B2899835.png)

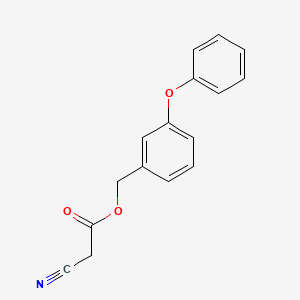

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2899837.png)

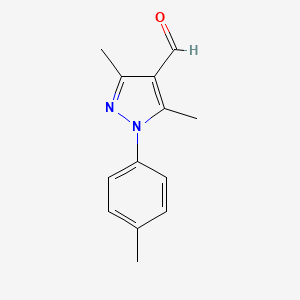

![3-(4-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2899838.png)

![N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899844.png)

![2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butan-2-ylphenyl)acetamide](/img/structure/B2899848.png)

![N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2899850.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899854.png)

![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2899857.png)

![(Z)-N-butyl-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899858.png)